molecular formula C10H13NOS B11798082 2-(Thiophen-3-yl)piperidine-1-carbaldehyde

2-(Thiophen-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11798082
M. Wt: 195.28 g/mol
InChI Key: SZXDTDFSNNYWOK-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)piperidine-1-carbaldehyde is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. This molecule integrates a piperidine scaffold, a prevalent feature in bioactive molecules, with a thiophene-3-yl substituent. The aldehyde functional group provides a versatile handle for synthetic elaboration, enabling researchers to construct extensive chemical libraries through reactions such as formation of Schiff bases, reductive amination, or other nucleophilic additions . Thiophene derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of therapeutic activities . They serve as key precursors in the synthesis of various drugs, including antihypertensive, antimicrobial, anti-inflammatory, and anticancer agents . The piperidine ring is a common nitrogen-containing heterocycle found in numerous pharmaceuticals. The combination of these two systems into a single molecule makes this compound a valuable intermediate for exploring new chemical space in the development of receptor antagonists and enzyme modulators . Researchers can utilize this compound in the synthesis of complex molecules targeting a variety of therapeutic areas. It is strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-3-ylpiperidine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-8-11-5-2-1-3-10(11)9-4-6-13-7-9/h4,6-8,10H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXDTDFSNNYWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CSC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Due to the presence of rotational isomers (rotamers) around the amide C-N bond, the NMR spectra of N-formylpiperidine derivatives often show two sets of signals for the piperidine (B6355638) ring protons and carbons, corresponding to the E and Z conformations of the formyl group.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring, the piperidine ring, and the formyl group.

Formyl Proton: A characteristic singlet for the aldehyde proton (-CHO) is anticipated in the downfield region, typically around δ 8.0-8.3 ppm. rsc.org Due to the presence of rotamers, this may appear as two distinct singlets.

Thiophene Protons: The 3-substituted thiophene ring will exhibit three protons. Their chemical shifts are influenced by the electron-donating piperidine substituent. The proton at the C2 position of the thiophene ring is expected to be the most deshielded, appearing as a multiplet around δ 7.3-7.5 ppm. The other two thiophene protons would likely appear as multiplets in the range of δ 7.0-7.3 ppm.

Piperidine Protons: The protons on the piperidine ring will show complex splitting patterns. The proton at the C2 position (methine proton, CH) adjacent to the thiophene ring and the nitrogen atom will be the most downfield of the piperidine signals, likely appearing as a multiplet. The remaining methylene (-CH₂) protons of the piperidine ring would resonate in the upfield region, typically between δ 1.5 and 3.8 ppm. The protons on the carbons adjacent to the nitrogen (C2-H and C6-H₂) will be further downfield compared to the others (C3, C4, C5). rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Thiophen-3-yl)piperidine-1-carbaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Formyl H8.0 - 8.3s
Thiophene H (C2')7.3 - 7.5m
Thiophene H (C4', C5')7.0 - 7.3m
Piperidine H (C2)4.5 - 5.5m
Piperidine H (C6)3.3 - 3.8 (axial/equatorial)m
Piperidine H (C3-C5)1.5 - 2.0m

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The formyl carbonyl carbon (-CHO) is expected to have a characteristic signal in the highly deshielded region of the spectrum, around δ 160-165 ppm.

Thiophene Carbons: Four signals are expected for the thiophene ring carbons. The carbon attached to the piperidine ring (C3') would appear around δ 140-145 ppm. The other thiophene carbons (C2', C4', C5') would resonate in the aromatic region, typically between δ 120 and 130 ppm.

Piperidine Carbons: The piperidine ring carbons will appear in the aliphatic region of the spectrum. The C2 carbon, being attached to the thiophene ring and adjacent to the nitrogen, will be the most downfield among the piperidine signals. The C6 carbon, adjacent to the nitrogen, will also be deshielded. The remaining carbons (C3, C4, C5) will appear further upfield. The presence of rotamers could lead to a doubling of these signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C160 - 165
Thiophene C (C3')140 - 145
Thiophene C (C2', C4', C5')120 - 130
Piperidine C (C2)50 - 60
Piperidine C (C6)40 - 50
Piperidine C (C3, C4, C5)20 - 30

Advanced NMR Techniques for Structural Assignment (e.g., DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signal for quaternary or carbonyl carbons. This would allow for the unambiguous assignment of the piperidine ring carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum is used to identify the key functional groups present in the molecule. The most significant absorption bands are expected to be:

C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group (C=O) is expected in the region of 1650-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum. The stretching frequencies of the C=O groups of thiophene-2-carbaldehyde have been reported around 1665 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching from the thiophene ring would appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C-N Stretching: The stretching vibration of the C-N bond in the amide is expected in the range of 1400-1200 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from the thiophene ring are expected in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
Amide C=OStretch1650 - 1680Strong
Aromatic C-HStretch3100 - 3000Medium-Weak
Aliphatic C-HStretch2950 - 2850Strong
C-NStretch1400 - 1200Medium
Aromatic C=CStretch1600 - 1450Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact molecular mass of the compound. For this compound (C₁₀H₁₃NOS), the calculated monoisotopic mass is 195.0718. HRMS analysis should yield a measured mass very close to this value, confirming the elemental composition. The observation of the [M+H]⁺ ion at m/z 196.0796 in positive ion mode would be expected. The fragmentation pattern would likely involve the cleavage of the bond between the piperidine and thiophene rings, as well as the loss of the formyl group (CHO), leading to characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

There is no specific Liquid Chromatography-Mass Spectrometry (LC-MS) data publicly available for this compound. This analytical technique is crucial for separating the compound from a mixture and determining its molecular weight. In a typical LC-MS analysis of a compound with the molecular formula C10H13NOS, the mass spectrometer would be expected to detect the protonated molecule [M+H]+.

Compound Name Molecular Formula Expected [M+H]+ (m/z)
This compoundC10H13NOS196.0791

This table presents the theoretical exact mass for the protonated molecule, which would be a key identifier in an actual LC-MS analysis.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Compound Name Crystal System Space Group Unit Cell Parameters
This compoundNot DeterminedNot DeterminedNot Determined

This table indicates the absence of available experimental data for the crystallographic parameters of the specified compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to investigate the electronic structure of many-body systems. For 2-(Thiophen-3-yl)piperidine-1-carbaldehyde, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its constituent atoms.

Beyond geometry, DFT is crucial for elucidating electronic properties. It allows for the calculation of parameters such as total energy, dipole moment, and the distribution of electron density, which are fundamental to understanding the molecule's stability and polarity.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a vital tool for predicting the reactive behavior of a molecule. By mapping the electrostatic potential onto the electron density surface, MEP analysis visually identifies the electron-rich and electron-deficient regions of this compound.

In these maps, regions of negative potential (typically colored red) indicate areas that are rich in electrons and thus susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. This analysis highlights potential sites for hydrogen bonding and other intermolecular interactions, offering a predictive model for how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory Application

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. For thiophene-containing compounds, these orbitals are often delocalized across the entire molecule.

Table 1: FMO-Derived Quantum Chemical Parameters

Parameter Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity and kinetic stability
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Electronegativity (χ) -(EHOMO + ELUMO)/2 The power of an atom to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness, indicating higher reactivity.

This table presents the formulas for key quantum chemical parameters derived from HOMO and LUMO energies, which are instrumental in predicting molecular reactivity and stability.

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

Non-covalent interactions (NCIs) play a crucial role in the supramolecular chemistry and biological activity of molecules. The Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.

This analysis is based on the relationship between the electron density (ρ) and the RDG. Plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density reveals the nature of these interactions. Large negative values indicate strong attractive interactions like hydrogen bonds, values near zero suggest weaker van der Waals interactions, and large positive values signify repulsive steric effects. This technique is particularly useful for understanding the packing of molecules in a crystalline state and their interactions with biological receptors.

Quantum Theory of Atoms in Molecules (QTAIM) Investigations

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density. By analyzing the critical points in the electron density, QTAIM can characterize the nature of atomic and intermolecular interactions.

A bond critical point (BCP) found between two atoms is indicative of a chemical bond. The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared covalent interactions (∇²ρ < 0) and closed-shell interactions (∇²ρ > 0), which include ionic bonds, hydrogen bonds, and van der Waals forces. This allows for a detailed quantitative description of the bonding within this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs.

Prediction of Pharmacological Activity Spectra (PASS) and Target Identification

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the likely biological activities of a compound based on its structural formula. It compares the structure of a query molecule against a large database of known biologically active substances to generate a probable activity spectrum, with each activity assigned a probability of being active (Pa) and inactive (Pi).

For novel piperidine (B6355638) derivatives, PASS can predict a wide range of potential pharmacological effects, including enzymatic inhibition, receptor agonism or antagonism, and potential applications in treating various diseases. This predictive capability is invaluable in the early stages of drug discovery, helping to identify the most promising biological targets for a new compound and guiding further preclinical research.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how a ligand like this compound might bind to a protein target and the stability of that interaction over time. These computational techniques are foundational in modern drug discovery, helping to identify potential therapeutic targets and optimize lead compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For derivatives containing thiophene (B33073) and piperidine rings, a variety of protein targets have been explored in silico. For instance, piperidine-substituted thiophene[3,2-d]pyrimidines have been docked into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase nih.gov. Similarly, thiophene carboxamide derivatives have been studied as inhibitors of tubulin polymerization by docking them into the colchicine-binding site mdpi.com. Thiophenyl thiazolyl-pyridine hybrids have been evaluated for their potential to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase mdpi.comnih.gov. These studies reveal that the thiophene moiety often engages in hydrophobic and π-stacking interactions with aromatic residues like tyrosine and tryptophan, while the piperidine ring and its substituents can form hydrogen bonds and van der Waals contacts with the protein backbone or side chains nih.govmdpi.com.

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the persistence of key interactions. For piperidine-substituted thiophene derivatives targeting HIV-1 reverse transcriptase, MD simulations have been used to confirm the stability of the ligand within the binding pocket over hundreds of nanoseconds nih.gov. These simulations can reveal subtle conformational changes in both the ligand and the protein that are crucial for binding affinity and specificity. Studies on other piperidine derivatives have also utilized MD simulations to validate the stability of docked poses and analyze the dynamic behavior of the complex in a simulated physiological environment researchgate.netresearchgate.net. The root-mean-square deviation (RMSD) of the complex is often monitored to ensure the simulation has reached equilibrium and the ligand remains stably bound nih.govresearchgate.net.

The table below summarizes potential interactions for a thiophene-piperidine scaffold based on computational studies of related molecules.

Interaction TypePotential Interacting Residues (Examples)Moiety Involved
Hydrogen BondingAsp, Glu, Asn, Gln, Ser, Thr, Main-chain C=O or N-HPiperidine N-H (if present), Carbaldehyde C=O
Hydrophobic InteractionsAla, Val, Leu, Ile, Met, Phe, Trp, ProThiophene Ring, Piperidine Ring
π-π StackingPhe, Tyr, Trp, HisThiophene Ring
π-Cation InteractionsLys, ArgThiophene Ring

Tautomeric Equilibria and Conformational Analysis

The three-dimensional structure and potential isomeric forms of this compound are critical to its chemical behavior and biological activity. Conformational analysis and the study of tautomeric equilibria provide a detailed picture of the molecule's structural landscape.

Tautomeric Equilibria: Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, the primary site for potential tautomerism would involve the carbaldehyde group, potentially forming an enol tautomer. However, for simple aldehydes, the keto-enol tautomerism heavily favors the keto (aldehyde) form. The compound 3-formylthiophene, a core component of the title molecule, is described primarily by its aldehyde structure nih.govchemspider.comthegoodscentscompany.comsigmaaldrich.com. There is no significant evidence in the literature to suggest that thiophene-3-carbaldehyde or related N-acylpiperidines exhibit significant enol tautomer populations under standard conditions. Therefore, it is computationally and experimentally expected that the carbaldehyde form of this compound is the overwhelmingly predominant species.

Computational and experimental studies on related 2-substituted N-acylpiperidines have shown a strong preference for the 2-substituent to be in an axial position rather than the sterically less hindered equatorial position. This counterintuitive preference is attributed to the minimization of pseudoallylic strain, also known as A(1,3) strain. This strain arises from the interaction between the 2-substituent and the N-acyl group, which has partial double-bond character. Placing the substituent in the axial position alleviates this steric clash. In addition to the dominant chair conformation, a less stable twist-boat conformation may also be present in equilibrium. Quantum mechanics calculations on model N-acylpiperidines suggest the twist-boat conformation is roughly 1.5 kcal/mol less favorable than the preferred axial-chair conformation.

The table below summarizes the key conformational features.

Molecular FeaturePreferred Conformation(s)Driving Force / Rationale
Piperidine RingChairLower ring strain compared to boat/twist-boat
C2-Substituent (Thiophen-3-yl)AxialMinimization of pseudoallylic A(1,3) strain
N-Carbaldehyde GroupE/Z rotamers possibleAmide resonance leading to hindered C-N bond rotation
Overall StructureEquilibrium between axial-chair and minor twist-boat conformersBalance of steric and stereoelectronic effects

Pharmacological and Biological Research in Vitro Studies

In Vitro Enzyme Inhibition Studies

No published studies were identified that investigated the inhibitory activity of 2-(Thiophen-3-yl)piperidine-1-carbaldehyde against the specified enzymes.

Kinase Inhibition (e.g., FGFR3, EGFR, JAK, Ron Kinase)

There is no available data on the inhibitory effects of this compound on Fibroblast Growth Factor Receptor 3 (FGFR3), Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), or Ron Kinase.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

No research detailing the in vitro inhibitory potential of this compound against Lysine-Specific Demethylase 1 (LSD1) has been found.

Modulation of Ion Channels and Receptors

There is no information available from in vitro studies concerning the modulatory effects of this compound on ion channels or receptors.

Interaction with Voltage-Gated Sodium Channels

No data has been published on the interaction or modulatory activity of this compound with voltage-gated sodium channels.

General Receptor Binding Affinity and Modulation

No studies have been found that report on the general receptor binding affinity or modulatory capabilities of this compound.

In Vitro Antimicrobial Activities

Antibacterial Efficacy

Derivatives of thiophene (B33073) and piperidine (B6355638) have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The intrinsic resistance of Gram-negative bacteria is often attributed to their lipopolysaccharide outer membrane, which acts as a permeability barrier. mdpi.com Nevertheless, certain thiophene derivatives have shown promising results against these resistant strains. mdpi.com

For instance, studies on various synthesized thiophene derivatives revealed significant activity against Streptococcus pneumonia, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). mdpi.com In one study, a specific thiophene derivative was found to be more potent than the standard drug gentamicin against Pseudomonas aeruginosa. mdpi.com Chalcones derived from thiophene-2-carbaldehyde have also been synthesized and evaluated, with results indicating that compounds bearing electron-withdrawing groups exhibit excellent antibacterial activity. researchgate.net Similarly, novel piperidine derivatives have been tested, showing potent inhibitory activity towards bacteria such as B. cereus, S. aureus, and K. pneumoniae. academicjournals.orgresearchgate.net

Table 1: Antibacterial Activity of Selected Thiophene and Piperidine Derivatives
Compound ClassBacterial StrainActivity/ResultReference
Thiophene DerivativesPseudomonas aeruginosaMore potent than gentamicin mdpi.com
Thiophene DerivativesStaphylococcus aureusSignificant inhibition nih.gov
Thiophene DerivativesBacillus subtilisSignificant inhibition nih.gov
Piperidine DerivativesBacillus cereusStrong inhibitory activity academicjournals.orgresearchgate.net
Piperidine DerivativesEscherichia coliStrong inhibitory activity academicjournals.orgresearchgate.net
5-Nitro-2-thiophenecarbaldehyde DerivativePan-susceptible S. aureusMIC50 of 0.5 µg/mL mdpi.com

Antifungal Properties

The antifungal properties of thiophene and piperidine derivatives have also been evaluated against various fungal species. Thiophene is a core component in many compounds studied for the development of novel fungicides. mdpi.com A series of N-(thiophen-2-yl) nicotinamide derivatives were designed and showed excellent fungicidal activities against cucumber downy mildew (Pseudoperonospora cubensis). mdpi.comresearchgate.net For example, compound 4f from this series (EC50 = 1.96 mg/L) was more effective than the commercial fungicides diflumetorim and flumorph. mdpi.comresearchgate.net

In contrast, some studies on novel piperidine derivatives showed varied results. While certain compounds displayed inhibitory activity against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, others showed no activity against any of the fungi tested. academicjournals.orgresearchgate.net

Table 2: Antifungal Activity of Selected Thiophene and Piperidine Derivatives
Compound ClassFungal SpeciesActivity/ResultReference
N-(thiophen-2-yl) nicotinamide DerivativesPseudoperonospora cubensisHigh fungicidal activity (EC50 = 1.96 mg/L for compound 4f) mdpi.comresearchgate.net
Piperidine DerivativesAspergillus nigerVarying degrees of inhibition academicjournals.orgresearchgate.net
Piperidine DerivativesCandida albicansVarying degrees of inhibition academicjournals.orgresearchgate.net
Piperidine DerivativesFusarium verticilliodesNo activity observed academicjournals.orgresearchgate.net

In Vitro Anticancer Cell Proliferation Studies

Thiophene and piperidine scaffolds are present in numerous compounds investigated for their anticancer properties. Research has focused on their ability to induce cell death and inhibit the proliferation of cancer cells.

Cytotoxic Effects on Cancer Cell Lines

Thiophene derivatives have been reported to exhibit cytotoxic effects across a variety of human cancer cell lines. nih.gov For example, chalcone derivatives of 2-acetyl thiophene demonstrated significant cytotoxicity against human colon adenocarcinoma cells (HT-29). nih.govresearchgate.net Specifically, 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (C06) and 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (C09) showed higher cytotoxicity compared to other related chalcones. nih.govresearchgate.net Another study synthesized a series of 3-aryl-thiophene-2-aryl/heteroaryl chalcones and tested them against HCT-15 human colon cancer cells, with several compounds showing superior anticancer activity compared to the reference drug doxorubicin. rasayanjournal.co.in

Furthermore, newly synthesized thiophene derivatives have been evaluated against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines, with some compounds showing high activity. core.ac.uk

Table 3: Cytotoxic Effects of Selected Thiophene Derivatives on Cancer Cell Lines
Compound/DerivativeCancer Cell LineEffect/ResultReference
Thiophenecarboxylate F8Leukemia (CCRF-CEM)Induced cell death in low micromolar range nih.gov
Chalcone C06Colon Adenocarcinoma (HT-29)High cytotoxicity, induced apoptosis nih.govresearchgate.net
3-Aryl Thiophene Chalcone 5aColon Cancer (HCT-15)IC50 value of 21 µg/mL rasayanjournal.co.in
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylateBreast Adenocarcinoma (MCF-7)High activity core.ac.uk

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The cytotoxic activity of thiophene-containing compounds is often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.gov Apoptosis is a key mechanism for eliminating cancerous cells. Studies have shown that certain thiophene derivatives induce apoptosis through an intrinsic pathway. nih.gov For example, the thiophene derivative F8 was found to induce phosphatidylserine externalization, mitochondrial depolarization, and generation of reactive oxygen species (ROS), all of which are hallmarks of apoptosis. nih.gov Although F8 did not cause significant changes in cell cycle progression, it did lead to DNA fragmentation, indicated by an increase in the sub G0-G1 phase. nih.gov

Other studies on chalcone derivatives have confirmed apoptosis as the mode of cell death. The cytotoxic activity of chalcone C06 on colorectal carcinoma cells was confirmed to occur via apoptosis, supported by a decreased expression of anti-apoptotic genes and an increased expression of pro-apoptotic genes. nih.gov Similarly, piperine, a compound containing a piperidine ring, has been shown to trigger G1 phase cell cycle arrest and promote apoptosis in colorectal cancer cells. nih.gov The induction of apoptosis by these compounds is often multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt and MAPK. nih.gov

In Vitro Antioxidant Activity Evaluation

Compounds with antioxidant properties can neutralize harmful free radicals, making them valuable in studying treatments for conditions related to oxidative stress. Both thiophene and piperidine derivatives have been evaluated for their antioxidant potential. academicjournals.orgresearchgate.netnih.gov

The antioxidant activity of novel thiophene-2-carboxamide derivatives was assessed using the ABTS method. nih.gov The results indicated that 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with one compound showing 62.0% inhibition, which was comparable to the standard antioxidant ascorbic acid (88.44%). nih.gov Another study on newly synthesized tetrahydrobenzo[b]thiophene derivatives also identified several compounds with significant antioxidant potency, comparable to ascorbic acid. nih.gov

Similarly, the antioxidant capacity of six novel piperidine derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay. academicjournals.orgresearchgate.net All tested piperidine derivatives showed antioxidant potentials greater than 49% at a concentration of 1 mg/ml. academicjournals.orgresearchgate.net One derivative demonstrated a scavenging capacity as high as 78% at 1000 µg/ml, compared to the control, Rutin, which had a 97% scavenging capacity at the same concentration. academicjournals.orgresearchgate.net

Table 4: In Vitro Antioxidant Activity of Selected Thiophene and Piperidine Derivatives
Compound ClassAssayResultStandard ControlReference
3-Amino thiophene-2-carboxamide DerivativeABTS62.0% inhibitionAscorbic Acid (88.44%) nih.gov
Tetrahydrobenzo[b]thiophene DerivativesPhosphomolybdenumSignificant potencyAscorbic Acid nih.gov
Piperidine DerivativeDPPH78% scavenging capacity at 1000 µg/mlRutin (97%) academicjournals.orgresearchgate.net
Piperidine DerivativeDPPH49% scavenging capacity at 1000 µg/mlRutin (97%) academicjournals.orgresearchgate.net

In Vitro Antiviral Properties (e.g., against HIV, Ebola, TMV)

The thiophene-piperidine scaffold has emerged as a promising framework in the design of novel antiviral agents. Research has particularly focused on its potential against Human Immunodeficiency Virus (HIV) and the Ebola virus.

Anti-HIV Activity:

Derivatives incorporating the thiophene-piperidine moiety have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. For instance, a series of piperidine-substituted thiophene[3,2-d]pyrimidine derivatives demonstrated potent anti-HIV potency in MT-4 cells. These compounds were designed to explore the hydrophobic channel of the NNRTI binding pocket. Many of the synthesized compounds exhibited broad-spectrum activity against wild-type HIV-1 and a wide range of mutant strains that are resistant to single NNRTIs.

Anti-Ebola Virus Activity:

In the context of the Ebola virus, thiophene derivatives bearing a piperidine substituent have been identified as potent entry inhibitors. A noteworthy study highlighted a thiophene scaffold that showed antiviral activity in the micromolar range. The structure-activity relationship (SAR) studies revealed that the piperidine residue is essential for maintaining this activity. Modifications to the position of the oxy-piperidine group on a phenyl ring attached to the thiophene core were explored, indicating that the presence of this group is critical for the antiviral effect against pseudotyped Ebola virus (pEBOV).

Compound Class Virus In Vitro Model Key Findings
Piperidine-substituted thiophene[3,2-d]pyrimidinesHIV-1 (wild-type and resistant strains)MT-4 cellsBroad-spectrum activity against various HIV-1 strains.
Thiophene derivatives with an oxy-piperidine groupEbola Virus (pseudotyped)Phenotypic screeningThe piperidine residue is essential for antiviral activity; acts as a viral entry inhibitor.

In Vitro Antitubercular Activity

The search for new antitubercular agents has led to the exploration of various heterocyclic compounds, including those containing thiophene and piperidine rings. While direct studies on this compound are lacking, research on related structures suggests that this chemical family holds potential.

For example, a series of 4-aminopiperidine derivatives were evaluated for their activity against Mycobacterium tuberculosis. The findings indicated that this particular series had limited anti-tubercular activity. In one study, only a single compound with a specific substitution pattern at the N-1 and C-4 positions of the piperidine ring showed a minimum inhibitory concentration (MIC) of 10 μM. This suggests that the substitution pattern on the piperidine ring is crucial for any potential antitubercular effect.

Furthermore, other heterocyclic systems containing thiophene have been synthesized and tested. For instance, some thiophene-based heterocycles have demonstrated antimicrobial properties, which could potentially extend to antitubercular activity, though specific data against M. tuberculosis for these compounds were not detailed in the available resources.

Compound Class Organism Key Findings
4-Aminopiperidine derivativesMycobacterium tuberculosisLimited activity; substitution pattern on the piperidine ring is critical for efficacy.

In Vitro Antiseizure and Antinociceptive Screening

Thiophene-containing compounds have been a subject of interest in the development of new treatments for seizures and pain. The thiophene ring is a structural component of the approved antiepileptic drug tiagabine.

Research into derivatives such as 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-diones has shown promising anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES) and 6 Hz seizure tests. In vitro studies on some of these active compounds have pointed towards a mechanism of action that involves the blockade of sodium and/or calcium ion channels.

In addition to anticonvulsant properties, these thiophene derivatives have also been evaluated for their antinociceptive (pain-relieving) effects. In vivo studies have demonstrated that some of these compounds can significantly reduce pain responses in models of tonic and neuropathic pain. The antinociceptive effects are thought to be mediated, at least in part, through their interaction with ion channels.

Compound Class Screening Type In Vitro/In Vivo Model Potential Mechanism of Action
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivativesAntiseizureMES test, 6 Hz testBlockade of voltage-gated sodium and calcium channels.
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivativesAntinociceptiveFormalin test, hot plate testInteraction with ion channels.

In Vitro Anthelmintic Activity

The anthelmintic potential of thiophene derivatives has been explored in several studies. A new series of analogues of 4-(4-fluorophenyl)-2-methylthio-thiophene-3-carbonitrile were synthesized and evaluated for their in vitro anthelmintic activity against Haemonchus contortus, a parasitic nematode of livestock. The results indicated that some of these thiophene analogues exhibited potent activity in a larval motility assay (LMA).

Another study focused on thiophenic compounds identified in the plant Tagetes patula. One such compound, 4-(5'-(hydroxymethyl)-[2,2'-bithiophene]-5-yl)but-3-yn-1-ol, demonstrated a pronounced in vitro anthelmintic effect against Haemonchus contortus, showing 100% efficacy in egg hatch and larval development tests with low EC50 values. nih.govresearchgate.netencyclopedia.pub

These findings underscore the potential of the thiophene scaffold as a basis for the development of new anthelmintic drugs.

Compound Class Helminth Species In Vitro Assay Key Findings
Analogues of 4-(4-fluorophenyl)-2-methylthio-thiophene-3-carbonitrileHaemonchus contortusLarval Motility Assay (LMA)Potent inhibition of larval motility.
4-(5'-(hydroxymethyl)-[2,2'-bithiophene]-5-yl)but-3-yn-1-olHaemonchus contortusEgg Hatch and Larval Development Tests100% efficacy with low EC50 values. nih.govresearchgate.netencyclopedia.pub

Structure Activity Relationship Sar Studies and Analogue Development

Influence of Substituents on Biological Potency and Selectivity

The introduction of different substituents onto the thiophene (B33073) and piperidine (B6355638) rings has profound effects on the pharmacological profile of the derivatives.

The strategic placement of halogen atoms is a common method to enhance the biological activity and optimize the pharmacokinetic properties of drug candidates. nih.gov In the context of thiophenylpiperidine analogues, halogenation has been shown to be a significant factor. For instance, studies on spirocyclic σ receptor ligands, which incorporate a related thieno[3,2-c]pyran-piperidine structure, found that the introduction of a fluorine atom onto a benzyl (B1604629) group attached to the piperidine nitrogen (an N-p-fluorobenzyl derivative) resulted in one of the most potent compounds in the series, with a Kᵢ value of 0.62 nM for the σ₁ receptor. acs.orgnih.gov This highlights the positive influence of specific halogen substitutions.

Conversely, in other molecular contexts, halogenation can have a detrimental effect. In the development of M₁ allosteric agonists based on a different piperidine scaffold, the addition of a chlorine atom to the 5-position of an associated benzimidazolone ring consistently reduced M₁ efficacy. nih.gov Bromination is another widely used halogenation technique, often employed not just to modulate activity directly but also to provide a reactive handle for further synthetic modifications through cross-coupling reactions. nih.gov

Table 1: Effect of Halogenation on Biological Activity of Related Piperidine Analogues

Compound Class Halogen Substitution Effect on Activity
Spiro[piperidine-4,4′-thieno[3,2-c]pyrans] p-fluoro on N-benzyl group High σ₁ receptor affinity (Kᵢ = 0.62 nM) acs.orgnih.gov
TBPB Analogues Chloro at 5-position of benzimidazolone Diminished M₁ efficacy nih.gov

For example, in a study on allosteric modulators for the A₁ adenosine (B11128) receptor based on a 2-amino-3-aroylthiophene scaffold, the positional arrangement of aryl and benzyl substituents on the thiophene ring was crucial. When the positions were swapped, the resulting regioisomers exhibited markedly reduced allosteric enhancer activity. nih.gov Similarly, the replacement of a thiophene[3,2-d]pyrimidine core with its thiophene[2,3-d]pyrimidine isomer in a series of anti-HIV agents was explored to create new hydrogen bonding opportunities with the target enzyme. researchgate.net This underscores that the orientation of the thiophene ring and its sulfur atom in relation to the rest of the molecule dictates the potential for key intermolecular interactions.

The introduction of various functional groups onto the core structure has been extensively studied to probe the SAR. Modifications to the nitrogen atom of the piperidine ring, in particular, have yielded significant insights. A pivotal study on analogues of the M₁ allosteric agonist TBPB investigated the effect of replacing the typically basic piperidine nitrogen with neutral amide, sulfonamide, and urea (B33335) functionalities. nih.gov This change dramatically alters the basicity and topology of the molecule.

The results showed that while M₁ selectivity was maintained, the potency varied significantly. Amide analogues were found to be selective for the M₁ receptor, with substitutions on the aromatic ring influencing potency; for example, methyl or chloro groups in the 3-position resulted in submicromolar EC₅₀ values. nih.gov In contrast, many related urea analogues were inactive. nih.gov

Other studies have explored substituting the aminopiperidine moiety with alkyl hydrazines and amines of varying lengths to probe steric and proximity requirements at the receptor binding site. nih.gov On the thiophene ring itself, the addition of β-carbonyl or β-sulfonyl groups has been shown to increase activity in certain classes of compounds, such as PPARγ modulators. nih.gov

Table 2: Influence of N-Acyl Functional Groups on M₁ Receptor Agonist Activity (TBPB Analogues)

Analogue Series R Group (Substitution on Benzoyl Ring) M₁ EC₅₀ (nM) %CCh Max
Amide (5) H >10000 <10
Amide (5c) 3-Me 510 44
Amide (5g) 3-Cl 930 58
Urea (15) Various Inactive -

(Data adapted from reference nih.gov)

Impact of Core Scaffold Modifications

Altering the fundamental heterocyclic rings of the thiophenylpiperidine structure provides another avenue for analogue development, often leading to compounds with distinct biological properties.

The six-membered piperidine ring is a common scaffold in pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility. However, modifying this ring by contraction (to a five-membered pyrrolidine (B122466) ring) or expansion (to a seven-membered azepane ring) can significantly impact biological activity. researchgate.netresearchgate.net

In a study of conformationally restricted muscarinic agents, analogues containing pyrrolidine, piperidine, and perhydroazepine (azepane) rings were synthesized and compared. nih.gov The results demonstrated that modifying the ring size from the original six-membered piperidine to either a five- or seven-membered ring preserved the compound's affinity for the muscarinic receptor but completely abolished its agonist efficacy, turning the compounds into antagonists or very weak partial agonists. nih.gov This suggests that the specific conformation and bond angles of the six-membered piperidine ring are essential for inducing the conformational change in the receptor required for activation. Another modification, the conversion of a piperidine-2-one (a lactam) to the corresponding piperidine, was found to increase the potency of farnesyltransferase inhibitors by more than tenfold, indicating the importance of the amine functionality over the amide within the ring. acs.org

Table 3: Effect of Piperidine Ring Size Modification on Muscarinic Receptor Activity

Ring Structure Biological Effect
Pyrrolidine (5-membered) Preserved affinity, abolished efficacy (antagonist) nih.gov
Piperidine (6-membered) Partial agonist activity nih.gov

Bioisosteric replacement of the thiophene ring with other heterocyclic or aromatic systems is a classic strategy in medicinal chemistry to improve potency, selectivity, or metabolic stability. nih.gov The thiophene ring is often considered a bioisostere of a phenyl ring. However, SAR studies have revealed that this substitution is not always benign. In one class of compounds, replacing the thiophene ring with a phenyl ring resulted in a marked decrease in biological activity, indicating that the sulfur atom and the specific electronic properties of the thiophene ring were crucial for the desired pharmacological effect. nih.gov

Rational Design Strategies for Enhanced Biological Profiles

The rational design of analogues of 2-(thiophen-3-yl)piperidine-1-carbaldehyde is a key strategy in medicinal chemistry to optimize therapeutic properties, including potency, selectivity, and pharmacokinetic profiles. This process involves systematic structural modifications based on an understanding of the structure-activity relationships (SAR). A notable example of such rational design can be seen in the development of piperidine-substituted thiophene[3,2-d]pyrimidine derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. While these compounds are more complex than this compound, the design strategies employed provide valuable insights into how modifications to the 2-(thiophen-3-yl)piperidine (B12510095) core can significantly impact biological activity.

A prominent strategy in the optimization of these analogues is bioisosteric replacement . This approach involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's biological properties. For instance, in a series of thiophene[3,2-d]pyrimidine-based NNRTIs, a potentially toxic sulfonamide group was replaced with dimethylphosphine (B1204785) oxide, substituted phosphonate (B1237965) esters, or phosphoric acid. This bioisosteric substitution was intended to enhance solubility and reduce toxicity, which are common hurdles in drug development. nih.gov

Furthermore, the exploration of the chemical space around the core scaffold is crucial. In the case of the thiophene[3,2-d]pyrimidine series, modifications were made to a "right-wing" piperidine-linked benzenesulfonamide (B165840) structure. It was observed that this part of the molecule occupies a hydrophobic channel in the target enzyme and has enough room to accommodate various structural groups. This led to the design of new analogues with different aromatic structures on the left wing, including thiophene, furan, and substituted benzene (B151609) rings, to improve the drug resistance profiles of these NNRTIs. ijprajournal.com

The following data tables present the in vitro anti-HIV-1 activity of a series of piperidine-substituted thiophene[3,2-d]pyrimidine derivatives. These compounds, while not direct analogues of this compound, share the core 2-thienylpiperidine moiety and illustrate the impact of rational structural modifications on biological activity.

Table 1: Anti-HIV-1 Activity of Piperidine-Substituted Thiophene[3,2-d]pyrimidine Derivatives

Compound IDR GroupEC50 (nM) vs. HIV-1 IIIBCC50 (nM)Selectivity Index (SI)
9a -CH2-P(O)(CH3)22.20>227000>103182
9b -CH2-P(O)(OCH3)210.3>227000>22039
9c -CH2-P(O)(OH)2173>227000>1312
15a -CH2-P(O)(CH3)21.75>227000>129714
15b -CH2-P(O)(OCH3)28.96>227000>25335
ETR (Reference Drug)2.81>227000>80783
RPV (Reference Drug)1.00>227000>227000
DOR (Reference Drug)8.46>227000>26832

EC50: 50% effective concentration for inhibiting HIV-1 induced cytotoxicity. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50). Data sourced from Kang et al. (2020). nih.gov

The data in Table 1 demonstrates that small changes to the substituent on the piperidine ring can lead to significant differences in antiviral potency. For example, compound 15a , with a dimethylphosphine oxide moiety, showed the most potent activity against the wild-type HIV-1 strain, even surpassing the reference drug Efavirenz (ETR). nih.gov This highlights the success of the bioisosteric replacement strategy.

Further studies on this series of compounds also explored their activity against drug-resistant strains of HIV-1, a critical aspect of antiviral drug development.

Table 2: Activity of Selected Compounds Against Mutant HIV-1 Strains

Compound IDEC50 (nM) vs. L100IEC50 (nM) vs. K103NEC50 (nM) vs. Y181CEC50 (nM) vs. E138K
15a 2.841.275.384.28
ETR 5.382.9916.511.2

EC50 values represent the concentration of the compound required to achieve 50% protection of MT-4 cell cultures against HIV-1-induced cytotoxicity. Data sourced from Kang et al. (2020). nih.gov

The results in Table 2 show that compound 15a not only has potent activity against the wild-type virus but also maintains significant potency against several common drug-resistant mutant strains, and is more effective than the marketed drug Etravirine (ETR) in these assays. nih.gov This demonstrates a successful rational design approach to overcoming drug resistance.

These detailed research findings underscore the importance of systematic structural modifications and bioisosteric replacements in the development of analogues of 2-(thiophen-3-yl)piperidine-containing compounds with enhanced biological profiles. While the presented data is for a more complex system, the principles of rational drug design are directly applicable to the optimization of simpler scaffolds like this compound for various therapeutic targets.

Future Research Trajectories for this compound: A Roadmap for Scientific Inquiry

The scientific community is in a constant search for novel molecular entities that can address unmet medical needs. In this context, the heterocyclic compound this compound presents a compelling scaffold for investigation. The unique combination of a thiophene ring, a well-known pharmacophore, and a piperidine moiety suggests a rich potential for diverse biological activities. This article outlines key future research directions for this compound, focusing on a systematic approach to unlock its therapeutic promise. The proposed research plan is structured to explore its synthesis, biological profile, mechanism of action, and potential for targeted applications through derivatization.

Q & A

Q. What are the common synthetic routes for 2-(Thiophen-3-yl)piperidine-1-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiophene-3-carbaldehyde derivatives can react with piperidine precursors under controlled conditions. A key route involves formylation of a piperidine-thiophene intermediate using reagents like formic acid or acetic anhydride (Ac₂O) with catalytic NaNO₂, achieving yields up to 97% under mild temperatures (25°C) . Optimization includes adjusting solvent polarity (e.g., dichloromethane), base strength (e.g., NaOH), and reaction time to minimize side products. Purification via column chromatography or recrystallization is critical for isolating the carbaldehyde .
Synthetic Route Key Reagents Yield Conditions
FormylationAc₂O, NaNO₂97%25°C, 24h
CondensationPiperidine, DCM85%Reflux, 12h

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Characterization relies on NMR (¹H/¹³C) to confirm the aldehyde proton (~9.8 ppm) and thiophene-piperidine connectivity. X-ray crystallography (via SHELX programs ) resolves stereochemistry, while FT-IR identifies the carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. For example, the aldehyde group’s reactivity can be confirmed by derivatization (e.g., oxime formation) and subsequent spectral analysis .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods or respirators .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent reactivity .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the aldehyde group’s electrophilicity makes it prone to Schiff base formation. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like enzymes or receptors. Studies on analogous piperidine-thiophene systems show potential for CNS drug candidates due to blood-brain barrier permeability .

Q. What catalytic strategies improve stereoselective synthesis of this compound?

  • Methodological Answer : Rhodium-catalyzed asymmetric hydrogenation (e.g., using chiral ligands like BINAP) can control stereochemistry at the piperidine ring. For example, trans-(1R,2S)-2-(Thiophen-3-yl)-cyclopent-3-enol was synthesized with >90% enantiomeric excess (ee) via Rh catalysis . Palladium-catalyzed cross-coupling (Suzuki-Miyaura) modifies the thiophene ring with aryl/heteroaryl groups, enhancing structural diversity .

Q. How does the thiophene-carbaldehyde moiety function in chemosensors?

  • Methodological Answer : The aldehyde group reacts selectively with analytes (e.g., phosgene) to form oxime or hydrazone derivatives, inducing fluorescence changes. For example, (Z)-3-(4-(dimethylamino)phenyl)thiophene-2-carbaldehyde oxime (TCAO) detects phosgene via turn-on fluorescence at 480 nm . Key parameters:
  • Limit of Detection (LOD) : 0.1 nM (TCAO for phosgene).
  • Response Time : <30 seconds.

Q. What challenges arise in purifying this compound, and how are they addressed?

  • Methodological Answer : Challenges include aldehyde oxidation and polar byproducts. Solutions:
  • Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation.
  • Crystallization : Recrystallize from ethanol/water mixtures to remove hydrophilic impurities.
  • Stabilization : Add antioxidants (e.g., BHT) during storage .

Q. How do structural modifications influence the compound’s bioactivity?

  • Methodological Answer :
  • Piperidine Ring Modifications : N-alkylation enhances lipophilicity, improving membrane permeability.
  • Thiophene Substituents : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing covalent binding to targets.
  • Case Study : Analogues with 4-methylphenyl groups showed 10-fold higher affinity for serotonin receptors in vitro .

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